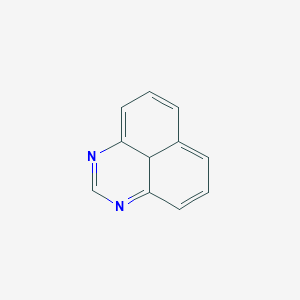
9bH-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9bH-perimidine is a perimidine. It is a tautomer of a 1H-perimidine, a 4H-perimidine and a 6H-perimidine.
Scientific Research Applications
Synthesis and Chemical Properties
Perimidines, including 9bH-perimidine, are notable for their amphoteric chemical properties, meaning they can react with both electrophiles and nucleophiles. This characteristic makes them valuable in various synthetic applications (Pozharskii & Dal'nikovskaya, 1981).
Therapeutic Applications and Fluorescence
Perimidines are studied for their therapeutic properties, including antiulcer, antifungal, antimicrobial, immunosuppressive, and anticancer activities. Their naphthalene moiety is leveraged in bio-imaging and biomolecules staining due to high fluorescence, making them useful in spectroscopic characterization (Giani et al., 2016).
Molecular Interaction and Bioactive Molecules
Perimidines can interact with different proteins and form complexes with metals, exhibiting behavior in various light ranges. Novel technologies for synthesizing perimidines and their conjugated derivatives have led to the creation of bioactive and industrially relevant molecules (Sahiba & Agarwal, 2020).
Corrosion Inhibition
9bH-perimidine derivatives have been investigated for their role in corrosion inhibition of mild steel in acidic media. Their large π-bond system with nitrogen-containing heterocycles makes them strongly adsorbent on iron surfaces (He et al., 2018).
DNA Binding and Antitumor Activity
Perimidines' structure is a minimal requirement for intercalative binding to DNA. They have been evaluated for their DNA-binding properties and potential antitumor activity, offering insights into novel antitumor agents (Herbert, Woodgate, & Denny, 1987).
Enhanced Fluorescence and Applications in Life Sciences
Perimidines' molecular structure, incorporating an efficient fluorophore, makes them suitable for use as stains in bio-imaging. The enhancement of their fluorescence emission opens up applications in theranostics protocols (Lamperti et al., 2019).
properties
Product Name |
9bH-perimidine |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
9bH-perimidine |
InChI |
InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7,11H |
InChI Key |
PQHUBOXHFILTPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=CC3=NC=NC(=C1)C23 |
Canonical SMILES |
C1=CC2=CC=CC3=NC=NC(=C1)C23 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclopropyl-N-hydroxy-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1245337.png)
![N-[4-(fluoromethyl)cyclohexyl]-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide](/img/structure/B1245338.png)
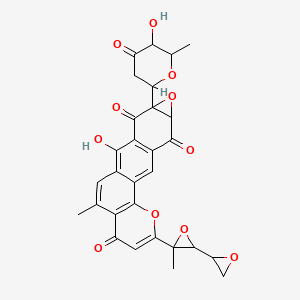
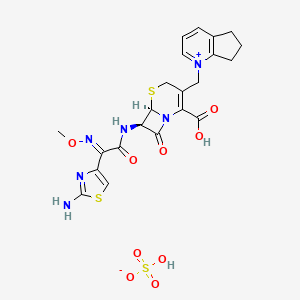
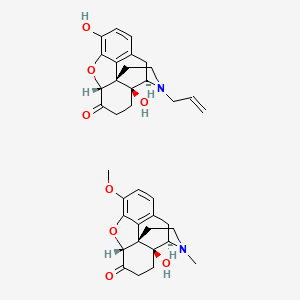
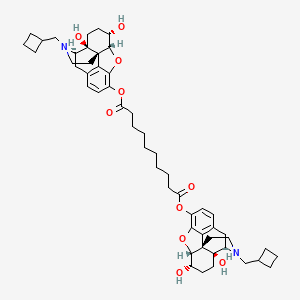
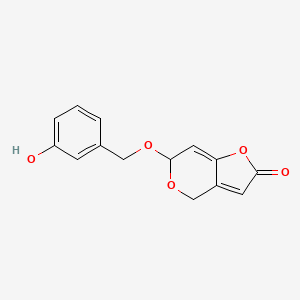
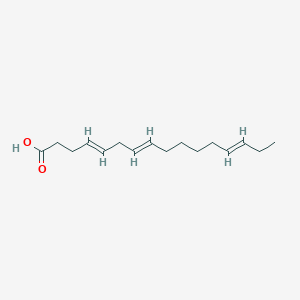
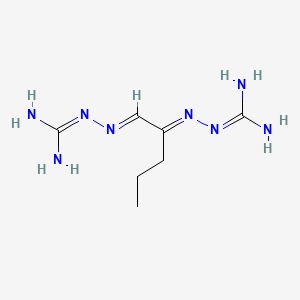
![(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245351.png)
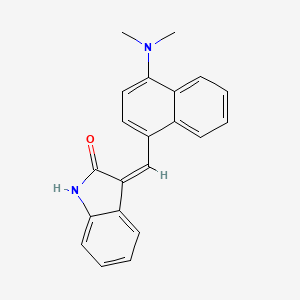
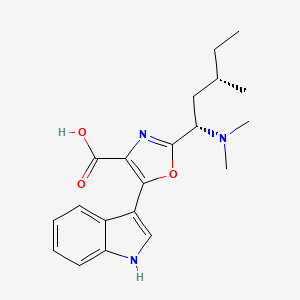
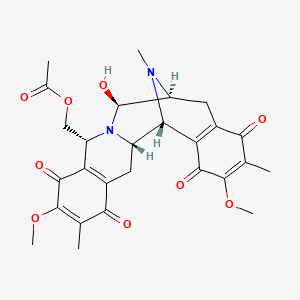
![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)